3-(aminomethyl)-N-(4-methoxyphenyl)aniline

Description

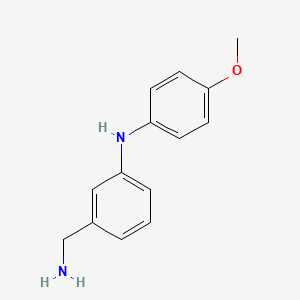

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRQJZPZLQGQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677542 | |

| Record name | 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263284-49-6 | |

| Record name | Benzenemethanamine, 3-[(4-methoxyphenyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline

Abstract

This technical guide provides a detailed exposition on the synthesis and structural elucidation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a diarylamine scaffold of significant interest in medicinal chemistry. The document outlines a robust and efficient two-step synthetic pathway, commencing with a palladium-catalyzed Buchwald-Hartwig amination to construct the core diarylamine framework, followed by a chemoselective reduction to furnish the target primary amine. The rationale behind the chosen synthetic strategy is discussed, emphasizing reaction mechanism, optimization, and scalability. Furthermore, a comprehensive characterization protocol is detailed, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the identity and purity of the synthesized compound. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of novel aniline derivatives for drug discovery and development.[1][2]

Strategic Rationale and Retrosynthetic Analysis

The molecular architecture of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline incorporates two key pharmacophoric motifs: a diarylamine linkage and a primary aminomethyl group. The diarylamine core is a privileged structure in numerous biologically active compounds, while the flexible aminomethyl side chain can engage in crucial hydrogen bonding and ionic interactions with biological targets.[1] The design of a synthetic route must therefore address the efficient and selective formation of these two features.

A logical retrosynthetic analysis suggests a two-step approach. The primary disconnection is made at the C-N bond of the diarylamine, a transformation well-suited for modern cross-coupling methodologies. This leads back to 4-methoxyaniline and a suitably functionalized bromobenzene derivative. The aminomethyl group is best installed from a stable and readily available precursor, such as a nitrile (cyano group), which can be chemoselectively reduced in the final step without affecting the diarylamine core. This retrosynthetic blueprint forms the basis of our forward synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Methodology

The selected forward synthesis is a robust two-stage process designed for efficiency and high yield.

Stage 1: Buchwald-Hartwig Amination for Diaryl Amine Formation

The cornerstone of this synthesis is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.[3] This reaction offers significant advantages over traditional methods like the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3][4]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst.[3][5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate these steps.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Synthesis of 3-cyano-N-(4-methoxyphenyl)aniline

-

Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Reactant Addition: Add 3-bromobenzonitrile (1.0 eq) and 4-methoxyaniline (1.2 eq) to the flask.

-

Solvent: Add anhydrous dioxane or toluene via syringe.

-

Reaction: Seal the flask and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-cyano-N-(4-methoxyphenyl)aniline as a solid.

Stage 2: Nitrile Reduction to Primary Amine

The final step involves the reduction of the nitrile functional group to the primary aminomethyl group. Lithium aluminum hydride (LiAlH₄) is an effective, albeit highly reactive, reagent for this transformation. Alternatively, catalytic hydrogenation using Raney Nickel offers a milder, safer option, particularly for larger-scale synthesis.

Experimental Protocol: Synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline

-

Reagent Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (Argon), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the 3-cyano-N-(4-methoxyphenyl)aniline (1.0 eq) from Stage 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form, which can be easily filtered.

-

Extraction: Filter the mixture and wash the solid precipitate thoroughly with THF or ethyl acetate. Combine the organic filtrates.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography or recrystallization to obtain 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.

Structural Characterization

Unequivocal confirmation of the final product's structure and purity is achieved through a combination of spectroscopic techniques.

Caption: Experimental workflow from synthesis to characterization.

Quantitative Data Summary

The following table summarizes the expected analytical data for the target compound.

| Analysis | Technique | Expected Result |

| Molecular Formula | - | C₁₄H₁₆N₂O |

| Molecular Weight | - | 228.29 g/mol [6] |

| ¹H NMR | (400 MHz, CDCl₃) | See detailed description below. |

| ¹³C NMR | (101 MHz, CDCl₃) | Aromatic region (110-160 ppm), -OCH₃ (~55 ppm), -CH₂- (~46 ppm). |

| IR Spectroscopy | (KBr Pellet) | 3450-3250 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O stretch).[7][8] |

| Mass Spectrometry | (ESI+) | m/z 229.13 ([M+H]⁺). |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals include:

-

A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm.

-

A singlet for the benzylic methylene (-CH₂-) protons of the aminomethyl group around δ 3.8-4.0 ppm.

-

A broad singlet for the primary amine (-NH₂) protons, which may exchange with D₂O.

-

A broad singlet for the secondary amine (-NH-) proton.

-

A characteristic AA'BB' system for the protons on the 4-methoxyphenyl ring.

-

A complex multiplet pattern for the four protons on the 1,3-disubstituted aniline ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of the functional groups.[9]

-

N-H Stretching: The presence of both primary and secondary amines will result in characteristic N-H stretching bands in the 3450-3250 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretches), while secondary amines show one.[7] These may appear as a broad, combined signal.

-

N-H Bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[7]

-

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch should appear around 1250-1230 cm⁻¹.

-

The disappearance of the sharp nitrile (C≡N) peak around 2230 cm⁻¹ from the starting material is a key indicator of a successful reduction.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula. Using electrospray ionization in positive mode (ESI+), the expected base peak would be the protonated molecule [M+H]⁺ at an m/z value of approximately 229.13, confirming the molecular weight of 228.29.[6]

Field Insights and Significance in Drug Development

The 3-(aminomethyl)-N-(4-methoxyphenyl)aniline scaffold is of considerable interest to medicinal chemists. While anilines are prevalent in many approved drugs, they can be susceptible to metabolic oxidation, potentially leading to toxicity or rapid clearance.[1] The specific substitution pattern in this molecule—an electron-donating methoxy group on one ring and a basic aminomethyl group on the other—can be strategically employed to modulate pharmacokinetic properties and fine-tune target engagement. The primary amine provides a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing new functionalities to improve potency, selectivity, or solubility. This makes the title compound a valuable building block for generating libraries of novel chemical entities in early-stage drug discovery programs.[10]

References

-

Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Beijing Golden Eagle Technology Co., Ltd. (n.d.). 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

-

Barreto, A. F. S., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 13(10), 289. [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline - CAS:1263284-49-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 10. jelsciences.com [jelsciences.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide integrates established chemical principles with computationally predicted data to offer a robust profile for researchers. It covers key molecular identifiers, predicted physicochemical parameters, a plausible synthetic route, and detailed protocols for experimental characterization. This document is intended to serve as a foundational resource to facilitate further research and application development involving this compound.

Chemical Identity and Molecular Structure

3-(aminomethyl)-N-(4-methoxyphenyl)aniline, identified by the CAS number 1263284-49-6, possesses a molecular formula of C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol .[1] The structure features a central aniline ring substituted at the meta position with an aminomethyl group and at the nitrogen with a 4-methoxyphenyl group. This unique arrangement of functional groups—a primary aliphatic amine, a secondary aromatic amine, and a methoxy ether—imparts a distinct set of physicochemical characteristics that are crucial for its behavior in biological and chemical systems.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(aminomethyl)-N-(4-methoxyphenyl)aniline | N/A |

| CAS Number | 1263284-49-6 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=CC(=CC=C2)CN | N/A |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. These predictions are essential for designing experiments, anticipating solubility, and understanding its potential interactions in various environments.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Rationale |

| Melting Point (°C) | 110 - 130 | Based on similar aromatic amines. |

| Boiling Point (°C) | > 300 | High molecular weight and polar functional groups suggest a high boiling point. |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Indicates moderate lipophilicity. |

| Aqueous Solubility | Low | The presence of two aromatic rings is expected to limit water solubility despite the polar amine and ether groups. |

| pKa (Basic) | Primary amine: ~9.5-10.5; Secondary amine: ~4-5 | The aliphatic primary amine is expected to be more basic than the aromatic secondary amine. |

Synthesis Pathway: Reductive Amination

A plausible and efficient synthetic route for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is through a two-step reductive amination process. This method is widely used for the formation of secondary amines from primary amines and carbonyl compounds.

Caption: Proposed synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline via reductive amination.

Experimental Protocol: Synthesis

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-formylaniline (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add 4-methoxyaniline (1 equivalent) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.

-

-

Reduction:

-

Once the imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions to control the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC indicates the complete consumption of the imine.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.

-

Experimental Characterization Protocols

To validate the identity and purity of the synthesized compound and to determine its key physicochemical properties, a series of analytical and physical tests are necessary.

Caption: Workflow for the experimental characterization of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂ protons, the primary amine NH₂ protons, the secondary amine NH proton, and the methoxy group protons.

-

¹³C NMR: A similar sample preparation is used. The carbon spectrum will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the molecular ion, which should correspond to the calculated exact mass of C₁₄H₁₆N₂O. Analysis of the fragmentation pattern can provide further structural confirmation.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory. Key expected vibrational bands include N-H stretching for both primary and secondary amines, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic rings, and C-O stretching for the methoxy group.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): [2][3]

-

Method:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase and perform serial dilutions to create calibration standards.

-

-

Analysis: The purity of the sample is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

-

Physical Property Determination

-

Melting Point Determination: [4]

-

Method:

-

Place a small amount of the dry, crystalline compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

-

Rationale: A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

-

-

-

Method:

-

Add a small, known amount of the compound (e.g., 1-5 mg) to a test tube.

-

Add a measured volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO, dichloromethane).

-

Vortex or shake the mixture vigorously for a set period.

-

Visually inspect for the dissolution of the solid.

-

-

Rationale: This provides a qualitative assessment of solubility in various solvents, which is critical for formulation and reaction condition selection. The compound is expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane, and sparingly soluble in water.

-

Safety and Handling

As with all aromatic amines, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline should be handled with care. Aromatic amines are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on the general properties of aromatic amines. A specific Safety Data Sheet (SDS) for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline should be consulted if available.

Conclusion

This technical guide has presented a detailed physicochemical profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, leveraging computational predictions in the absence of extensive experimental data. The outlined synthetic route and characterization protocols provide a practical framework for researchers to produce and validate this compound. The information contained herein is intended to be a valuable resource for guiding future studies and applications in drug discovery and materials science.

References

-

Helda - University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N³-aryl derivatives with electron-withdrawing groups. Retrieved from [Link]

-

Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 - aryl derivatives with electron-withdrawing groups. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Academia.edu. (2021). experiment (1) determination of melting points. Retrieved from [Link]_

-

Semantic Scholar. (n.d.). Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Chemistry Practical For Class 12th. Retrieved from [Link]

-

PMC - NIH. (n.d.). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Amino-3-methoxyphenyl)-2-methoxyaniline; hydron; dichloride. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Beijing Innochem. (n.d.). 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxybenzyl)aniline. Retrieved from [Link]

-

MDPI. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

-

Molbase. (n.d.). 3-(4-methoxyphenyl)aniline. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dimethoxy-N-(3-methoxyphenyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. Retrieved from [Link]

-

ResearchGate. (2025). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]

-

Molecular Structure Prediction Using Infrared Spectra - CS229. (2017). Retrieved from [Link]

-

PubChem. (n.d.). 3-[(4-Aminophenyl)methoxymethyl]aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-N-(4-methoxyphenyl)aniline. Retrieved from [Link]

-

Benqi Mall. (n.d.). 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

-

NIST WebBook. (n.d.). N-(4-Methoxybenzylidene)aniline. Retrieved from [Link]

Sources

- 1. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline - CAS:1263284-49-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. DSpace [helda.helsinki.fi]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. www1.udel.edu [www1.udel.edu]

Structural Elucidation and Confirmation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation and confirmation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (Molecular Formula: C₁₄H₁₆N₂O, Molecular Weight: 228.29 g/mol [1]). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It details an integrated, multi-modal analytical strategy, explaining the causal logic behind experimental choices and emphasizing self-validating protocols grounded in regulatory expectations. By synthesizing data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, this guide establishes a robust and defensible methodology for structural verification, ensuring scientific integrity and compliance with authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction: The Imperative for Unambiguous Structural Confirmation

In pharmaceutical development, the absolute and unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research, including efficacy, toxicology, and formulation, is built. The subject of this guide, 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, is a complex diamine containing both primary and secondary amine functionalities, multiple aromatic systems, and a methylene bridge. This structural complexity necessitates a multi-faceted analytical approach, as no single technique can provide the requisite level of certainty.

The objective is not merely to collect data but to create a self-validating system of evidence where orthogonal techniques corroborate one another. This approach is fundamental to demonstrating that an analytical procedure is fit for its intended purpose, a core principle of regulatory guidelines issued by the FDA and ICH.[5][6][7] This guide outlines a logical workflow, from initial molecular weight determination to the definitive three-dimensional arrangement of atoms, ensuring the highest degree of confidence in the compound's identity and purity.

Caption: A high-level workflow for the structural elucidation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.

Mass Spectrometry: Initial Identification and Fragmentation Analysis

Mass spectrometry serves as the initial and essential step, providing the molecular weight of the compound and offering crucial structural clues through fragmentation patterns.

Rationale for Technique Selection

Electrospray Ionization (ESI) is the preferred method for this molecule. As a soft ionization technique, it is ideal for generating the intact protonated molecular ion [M+H]⁺ without causing excessive premature fragmentation, which is critical for confirming the molecular weight. The presence of two basic amine groups makes the molecule readily susceptible to protonation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation, enhancing the signal of the [M+H]⁺ ion.[8]

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120-150 °C

-

-

Data Acquisition: Acquire data in full scan mode over an m/z range of 50-500.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (expected at m/z 229.13) for Collision-Induced Dissociation (CID) to generate a fragmentation spectrum. Vary collision energy (10-40 eV) to observe fragmentation pathways.

Expected Data and Interpretation

The primary goal is to observe the protonated molecular ion and analyze its fragmentation to corroborate the proposed structure.

Table 1: Predicted HRMS Data for C₁₄H₁₆N₂O

| Ion Type | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 229.1335 | Within 5 ppm | Protonated molecular ion, confirming the molecular formula. |

| [M-NH₂]⁺ | 213.1070 | TBD | Loss of the terminal amino group radical from the molecular ion. |

| C₇H₈NO⁺ | 122.0600 | TBD | Fragment corresponding to the 4-methoxyaniline cation. |

| C₇H₈N⁺ | 106.0651 | TBD | Benzylic cleavage yielding the aminobenzyl cation. |

| C₆H₅O⁺ | 93.0335 | TBD | Loss of CH₃ from the methoxyphenyl cation. |

The fragmentation is expected to occur at the weakest bonds, primarily the C-N bonds and the benzylic C-C bond. Alpha cleavage, a characteristic fragmentation pathway for amines, is anticipated adjacent to both the primary and secondary nitrogen atoms.[9][10]

Caption: Key functional moieties of the target molecule for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing orthogonal evidence to the MS data.

Rationale for Technique Selection

The molecule possesses distinct functional groups—primary amine (NH₂), secondary amine (NH), aromatic C-H, and ether (C-O)—each with characteristic vibrational frequencies. FTIR can readily distinguish between primary and secondary amines.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Perform 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Expected Data and Interpretation

The presence of two distinct amine types is the most critical feature to confirm.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3450-3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium peaks.[9][12][14] |

| 3350-3310 | N-H Stretch | Secondary Amine (-NH-) | A single, weaker, sharp peak.[12][15] |

| 3100-3000 | C-H Stretch | Aromatic Ring | Multiple weak-to-medium sharp peaks. |

| 2950-2850 | C-H Stretch | Methylene (-CH₂) & Methyl (-CH₃) | Medium sharp peaks. |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A medium-to-strong, sharp band.[12][15] |

| 1600-1450 | C=C Stretch | Aromatic Ring | Two to three sharp bands of variable intensity. |

| 1335-1250 | C-N Stretch | Aromatic Amine | A strong band.[12][16] |

| 1250-1020 | C-O Stretch | Aryl Ether (-O-CH₃) | A strong, distinct band. |

The observation of both a pair of peaks around 3400 cm⁻¹ and a single, weaker peak in the same region would provide strong evidence for the coexistence of primary and secondary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Skeleton Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework.[17]

Rationale for Technique Selection

¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR complements this by showing the number of different carbon environments. 2D experiments like COSY and HSQC correlate protons with neighboring protons and the carbons to which they are attached, respectively, allowing for the complete assembly of the molecular puzzle.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amines as it slows the exchange of labile N-H protons, resulting in sharper peaks that may show coupling.[9] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[17]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon.

-

2D NMR (if needed): If assignments are ambiguous, run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments.

Expected Data and Interpretation

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Broad singlet | 1H | Secondary Amine (Ar-NH -Ar) | Deshielded by two aromatic rings. Disappears with D₂O. |

| ~6.6-7.2 | Multiplet | 7H | Aromatic Protons | Complex pattern from two differently substituted rings. |

| ~4.5-5.0 | Broad singlet | 2H | Primary Amine (-CH₂-NH₂ ) | Labile protons. Disappears with D₂O. |

| ~3.8 | Singlet | 2H | Methylene (-CH₂ -NH₂) | Singlet as it's adjacent to NH₂ with fast exchange. |

| ~3.7 | Singlet | 3H | Methoxy (-OCH₃ ) | Characteristic singlet for a methoxy group. |

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | Ar-C-O | Aromatic carbon attached to electron-donating oxygen. |

| ~140-150 | Ar-C-N | Aromatic carbons attached to nitrogen.[16] |

| ~110-130 | Ar-C-H | Aromatic carbons attached to hydrogens. |

| ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~45 | -CH₂- | Aliphatic carbon attached to nitrogen.[16] |

The combination of these spectra, especially with D₂O exchange and 2D correlation, allows for the unequivocal assignment of every proton and carbon in the molecule, confirming the substitution pattern and overall connectivity.

X-ray Crystallography: The Gold Standard for 3D Structure

While the combination of MS, FTIR, and NMR provides definitive evidence of the 2D structure, single-crystal X-ray crystallography offers irrefutable proof of the three-dimensional atomic arrangement in the solid state.

Rationale and Caveats

This technique is considered the "gold standard" because it directly visualizes the electron density of the atoms in space, confirming not only connectivity but also conformation and intermolecular interactions.[18][19] However, its application is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant challenge for small organic molecules.[20][21]

Experimental Protocol: Crystal Growth and Data Collection

-

Purity: The starting material must be of the highest possible purity (>99%).

-

Crystal Growth:

-

Method: Slow evaporation is a common starting point.[22] Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

-

Conditions: Filter the solution into a clean vial, cover loosely (e.g., with perforated parafilm), and store in a vibration-free environment. Patience is key; crystal growth can take days to weeks.[22]

-

-

Crystal Selection: Select a suitable crystal (typically >0.1 mm in all dimensions) with sharp edges and no visible defects.[19]

-

Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[19]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

The final output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles, leaving no ambiguity about its structure.

Method Validation: Ensuring Trustworthiness and Compliance

For use in a regulated environment, the analytical methods themselves must be validated to prove they are suitable for their intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[2][5][23]

Table 5: Key Validation Parameters per ICH Q2(R1)

| Parameter | Purpose | Application to this Compound |

| Specificity | To ensure the analytical signal is unequivocally from the analyte. | Demonstrate that a mixture of starting materials and likely impurities does not interfere with the MS, NMR, or a quantitative HPLC-UV analysis.[5] |

| Accuracy | The closeness of test results to the true value. | For a quantitative assay (e.g., HPLC), spike a placebo with known amounts of the compound and measure the recovery. |

| Precision | The agreement among a series of measurements. | Perform multiple preparations and injections to assess repeatability and intermediate precision. |

| Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Important for impurity analysis; determined by signal-to-noise ratio. |

| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | The lower limit for an accurate assay or impurity determination. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Analyze a series of solutions of known concentration across a defined range. |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Defines the working concentrations for the method. |

A validation protocol should be written and approved before studies begin, and a final validation report should summarize the results, demonstrating that the methods are robust and reliable.[24]

Conclusion: A Synthesized and Defensible Confirmation

The structural elucidation of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is achieved not by a single measurement but by the logical synthesis of data from a suite of orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental composition. FTIR spectroscopy verifies the presence and nature of the critical amine and ether functional groups. High-field NMR spectroscopy provides a detailed and definitive map of the atomic connectivity. Finally, where possible, X-ray crystallography offers an indisputable three-dimensional representation.

By grounding this multi-technique approach within a robust validation framework compliant with ICH guidelines, the resulting data package is scientifically sound, trustworthy, and fully defensible for regulatory submission and further drug development activities.

References

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Google Cloud.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- IR Spectroscopy Tutorial: Amines. University of Calgary.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA).

- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration (FDA).

- Spectroscopy of Amines. (2023, September 20). OpenStax.

- Quality Guidelines. International Council for Harmonisation (ICH).

- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.

- How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? TutorChase.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI.

- Infrared Spectroscopy. Illinois State University.

- What Is FDA Method Validation Guidance and Its Importance? (2025, August 6). Altabrisa Group.

- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

- Analytical Methods Validation for FDA Compliance. RXinsider.

- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.

- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov.

- Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH).

- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

- Structure elucidation given 1H NMR and IR data. ECHEMI.

- X-ray Crystallography. Creative BioMart.

- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.

- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.

- X-ray crystallography. Wikipedia.

- How To: Grow X-Ray Quality Crystals. University of Rochester.

- Amines. Michigan State University.

- Effect of phenylalanine on the fragmentation of deprotonated peptides. (2002, October). PubMed.

- 3-Methoxy-N,N-bis(4-methylphenyl)aniline. Vulcanchem.

- Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). University of Alabama at Birmingham.

- Fragmentation in Mass Spectrometry. (2023, June 2). YouTube.

- The mass spectra produced following ionisation of phenylalanine with... ResearchGate.

- 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. Beijing Xinheng Research Technology Co., Ltd.

- Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. ResearchGate.

- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate.

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health (NIH).

- N-(4-Methoxybenzyl)aniline. PubChem.

Sources

- 1. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline - CAS:1263284-49-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. ICH Official web site : ICH [ich.org]

- 4. starodub.nl [starodub.nl]

- 5. fda.gov [fda.gov]

- 6. altabrisagroup.com [altabrisagroup.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. uab.edu [uab.edu]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. m.youtube.com [m.youtube.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. tutorchase.com [tutorchase.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jchps.com [jchps.com]

- 18. azolifesciences.com [azolifesciences.com]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 22. How To [chem.rochester.edu]

- 23. fda.gov [fda.gov]

- 24. fda.gov [fda.gov]

CAS number and molecular properties of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline

Introduction

This technical guide provides a comprehensive overview of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a diarylamine derivative of significant interest in medicinal chemistry and materials science. Due to the relative novelty of this specific molecule, this document synthesizes predictive data with established methodologies for analogous compounds. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular properties, a plausible synthetic route, analytical characterization, and potential applications. The diarylamine scaffold is a privileged structure in numerous biologically active compounds, making this a molecule of high potential.[1][2][3]

Compound Identification and Molecular Properties

A specific CAS (Chemical Abstracts Service) number has been identified for 3-(aminomethyl)-N-(4-methoxyphenyl)aniline as 1263284-49-6.[4][5][6] This unique identifier is crucial for accurate documentation and database searches.

Predicted Physicochemical Properties

The molecular properties of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline have been calculated and are presented in the table below. These properties are fundamental to understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1263284-49-6 | [4][5][6] |

| Molecular Formula | C14H16N2O | [4][7] |

| Molecular Weight | 228.29 g/mol | [4][5] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Purity | ≥95% | [4][5] |

Note: Some properties are predicted based on the chemical structure and data from analogous compounds.

Proposed Synthetic Pathway

The synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline can be strategically approached in a two-step process. This proposed pathway leverages well-established and robust reactions in organic chemistry: the Buchwald-Hartwig amination for the formation of the diarylamine core, followed by the reduction of a nitrile to yield the primary aminomethyl group.[8][9][10]

Step 1: Synthesis of 3-cyano-N-(4-methoxyphenyl)aniline via Buchwald-Hartwig Amination

The initial step involves the palladium-catalyzed cross-coupling of 3-bromobenzonitrile and 4-methoxyaniline (p-anisidine).[11] The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, known for its high efficiency and broad substrate scope.[8][9][10][12]

Protocol:

-

To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), 4-methoxyaniline (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene as the solvent via syringe.

-

Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-cyano-N-(4-methoxyphenyl)aniline.

Step 2: Reduction of Nitrile to Primary Amine

The second step is the reduction of the nitrile group in 3-cyano-N-(4-methoxyphenyl)aniline to the corresponding primary amine. Several reducing agents can accomplish this transformation, with Lithium Aluminum Hydride (LiAlH4) being a potent and common choice.[13][14][15] Catalytic hydrogenation is another viable, and often milder, alternative.[14][15][16]

Protocol (using LiAlH4):

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-cyano-N-(4-methoxyphenyl)aniline (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 30 minutes, then filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of protons in different chemical environments, including the aromatic protons, the methylene protons of the aminomethyl group, the amine protons, and the methoxy protons. The integration and splitting patterns will be crucial for structural elucidation.

-

¹³C NMR will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A high purity level (typically >95%) is required for biological assays.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic vibrational frequencies of the functional groups present, such as N-H stretches for the primary and secondary amines, C-H stretches for the aromatic and aliphatic groups, C-N stretches, and C-O stretches of the methoxy group.

Potential Applications in Drug Development

Diarylamine derivatives are prevalent in pharmacologically active compounds, often acting as scaffolds for kinase inhibitors, antioxidants, and anti-cancer agents.[1][17][18] The structural features of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline suggest several potential applications in drug discovery and development.

-

Kinase Inhibitors: The diarylamine core is a common feature in many tyrosine kinase inhibitors used in oncology.[18] This compound could serve as a starting point for the development of novel inhibitors targeting specific kinases involved in cancer cell proliferation and survival.

-

Antioxidant Properties: Diarylamines have been investigated for their antioxidant properties, acting as radical scavengers.[17] The electron-rich nature of the N-(4-methoxyphenyl)aniline moiety could impart antioxidant activity, which is relevant for treating diseases associated with oxidative stress.

-

Scaffold for Library Synthesis: The primary aminomethyl group provides a versatile handle for further chemical modifications. This allows for the creation of a library of derivatives through reactions such as acylation, alkylation, or sulfonylation, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

-

Anticancer Agents: Several diarylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][18] This compound could be screened for its potential as an anticancer agent, and its derivatives could be optimized for improved potency and selectivity.

Conclusion

3-(aminomethyl)-N-(4-methoxyphenyl)aniline is a compound with significant potential, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its identification, predicted properties, a robust synthetic strategy, and potential applications. The proposed synthetic route, utilizing the Buchwald-Hartwig amination and nitrile reduction, offers a reliable method for its preparation. The versatile diarylamine scaffold, combined with a reactive aminomethyl group, makes this molecule an attractive candidate for the development of novel therapeutics. Further research into its biological activities is warranted to fully explore its potential.

References

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

-

Nitrile to Amine - Common Conditions. The Organic Chemistry Portal. [Link]

-

Nitriles (A-Level Chemistry). Study Mind. [Link]

-

Reduction of nitriles to primary amines. Chemguide. [Link]

-

3-(aminomethyl)-N-(4-methoxyphenyl)aniline. Beijing xinhuaheng research technology co. LTD. [Link]

-

Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach. PubMed. [Link]

-

Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

- Synthetic Methods for Primary Anilines. Books.

-

Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. PubMed. [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PubMed Central. [Link]

-

Some typical diarylamine derivatives as drugs. ResearchGate. [Link]

-

Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. ACS Publications. [Link]

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

-

RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. [Link]

-

3-(aminomethyl)-N-(4-methoxyphenyl)aniline. Benqi Mall. [Link]

-

Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]

-

3-[(4-Aminophenyl)methoxymethyl]aniline. PubChem. [Link]

-

3-(4-methoxyphenyl)aniline. Molbase. [Link]

-

Reactions of Aniline. Chemistry Steps. [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

-

p-Anisidine. PubChem. [Link]

-

3,4-dimethoxy-N-(3-methoxyphenyl)aniline. PubChem. [Link]

-

Aniline. Wikipedia. [Link]

Sources

- 1. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-(aminomethyl)-N-(4-methoxyphenyl)aniline - CAS:1263284-49-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 404ï¼æ¨è®¿é®çç½é¡µä¸¢å¤±äº [benqii.com]

- 6. molbase.com [molbase.com]

- 7. 3-[(4-Aminophenyl)methoxymethyl]aniline | C14H16N2O | CID 156328067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]

- 11. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. studymind.co.uk [studymind.co.uk]

- 17. Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline, a compound of significant interest in pharmaceutical research and development. Given the absence of extensive quantitative solubility data in public literature, this document establishes a robust framework based on first principles of physical organic chemistry to predict its behavior in various organic solvents. We present a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method. This guide is designed to equip researchers, chemists, and drug development professionals with the theoretical understanding and practical methodology required to accurately characterize the solubility of this and structurally similar molecules, a critical step for process development, formulation, and regulatory compliance.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its physicochemical properties. Among these, solubility is a cornerstone parameter that dictates a compound's behavior in synthetic reactions, purification processes, and its ultimate bioavailability in a formulated product.[1] Poor solubility is a leading cause of attrition for drug candidates, leading to unreliable outcomes in bioassays and significant challenges in achieving therapeutic concentrations in vivo.[1][2]

3-(aminomethyl)-N-(4-methoxyphenyl)aniline (CAS: 1263284-49-6, Molecular Formula: C₁₄H₁₆N₂O, Molecular Weight: 228.29 g/mol ) is a substituted aniline that presents a unique structural combination of polar and non-polar moieties. Understanding its solubility across a spectrum of organic solvents is paramount for medicinal chemists and process engineers. Organic solvents serve as the medium for synthesis and purification and are key components in many formulation strategies, such as crystallization and the preparation of liquid dosage forms.[3][4] This guide provides a predictive assessment of this compound's solubility and a definitive protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is the primary determinant of its solubility. A careful analysis of its functional groups allows for a qualitative prediction based on the principle of "like dissolves like".[5][6]

-

Aromatic Core: The two phenyl rings are non-polar and will favor interactions with aromatic and non-polar aprotic solvents through van der Waals forces.[6]

-

Amino Groups (-NH- and -NH₂): The secondary aniline nitrogen and the primary aminomethyl group are polar and capable of acting as both hydrogen bond donors and acceptors.[7][8] This functionality strongly suggests favorable interactions with polar protic solvents.

-

Ether Linkage (-O-CH₃): The methoxy group's oxygen atom can act as a hydrogen bond acceptor, further enhancing solubility in protic solvents.[8]

This combination of features indicates that the molecule is amphiphilic and will exhibit a wide range of solubilities. The interplay between its hydrophobic aromatic backbone and its hydrophilic, hydrogen-bonding functional groups dictates its behavior in any given solvent system.

Table 1: Predicted Qualitative Solubility of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | The primary and secondary amines, along with the ether oxygen, can form strong hydrogen bonds with the hydroxyl groups of protic solvents.[7][8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | The molecule's dipole moment will interact favorably with the strong dipoles of these solvents. DMSO and DMF are particularly effective at solvating a wide range of compounds. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings of the solute will interact favorably with the aromatic rings of the solvent via π-π stacking and van der Waals forces.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the aromatic portions of the molecule while interacting with the polar groups.[9] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether linkage in the solute will have favorable dipole-dipole interactions. |

| Non-Polar Aliphatic | Hexane, Heptane | Low to Very Low | The significant polarity from the amine and ether groups will result in poor interaction with non-polar aliphatic solvents.[7][10] |

Experimental Determination of Thermodynamic Solubility

While predictions are valuable for initial screening, precise, quantitative data is essential for process development and formulation.[11] It is crucial to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Often measured in high-throughput screening, this reflects the concentration at which a compound, typically dissolved in DMSO, precipitates when added to an aqueous buffer. It is a measure of apparent solubility under non-equilibrium conditions and can often overestimate the true solubility.[1][12][13]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solid.[1][14] For drug development, thermodynamic solubility is the more critical parameter as it reflects the stability of the solution over time.

The Shake-Flask Method is the universally recognized gold-standard for determining thermodynamic solubility and is recommended by regulatory bodies.[15][16] The following protocol is a self-validating system designed to generate reliable and reproducible data.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in a selected panel of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

3-(aminomethyl)-N-(4-methoxyphenyl)aniline (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of solid 3-(aminomethyl)-N-(4-methoxyphenyl)aniline (e.g., 20-50 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation. Prepare each solvent system in triplicate to assess variability.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 72 hours.

-

Self-Validation Step: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The solubility value should be consistent between these points.[15]

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the excess solid to settle for a short period.

-

To ensure complete removal of undissolved solids, withdraw an aliquot of the supernatant and centrifuge it at high speed (e.g., 10,000 x g for 10 minutes).

-

Carefully withdraw the clear supernatant and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent solid particles from entering the analytical sample.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline in the diluted sample using a validated HPLC-UV method.

-

A calibration curve must be prepared using stock solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Report the final solubility as the mean and standard deviation of the triplicate measurements.

-

Data Presentation

All experimentally determined quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | 25.0 | Experimental Value | ± Value |

| Ethanol | 25.0 | Experimental Value | ± Value |

| Acetonitrile | 25.0 | Experimental Value | ± Value |

| Dichloromethane | 25.0 | Experimental Value | ± Value |

| Toluene | 25.0 | Experimental Value | ± Value |

| Tetrahydrofuran | 25.0 | Experimental Value | ± Value |

| Heptane | 25.0 | Experimental Value | ± Value |

Conclusion

The solubility of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline is a multifaceted property governed by its unique chemical structure. While theoretical predictions provide valuable initial guidance, they are no substitute for rigorous experimental determination. The shake-flask method detailed herein represents a robust and reliable approach for obtaining the thermodynamic solubility data essential for informed decision-making in pharmaceutical development. Accurate characterization of this parameter is a foundational step that directly impacts the efficiency of synthesis, the success of purification, and the ultimate viability of a drug candidate.

References

-

Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

-

Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456. Retrieved from [Link]

-

Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. ResearchGate. Retrieved from [Link]

-

Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Available from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Slideshare. (n.d.). Organic solvents used in pharmaceutical preparation.pptx. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 992, Annex 4. Retrieved from [Link]

-

Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Pawar, P., & Chaudhari, P. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 559-567. Retrieved from [Link]

-

Eurolab. (n.d.). Drug Solubility Testing. Retrieved from [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Beijing Innochem. (n.d.). 3-(aminomethyl)-N-(4-methoxyphenyl)aniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

-

StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 26-30. Retrieved from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 4. Organic solvents in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. ovid.com [ovid.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Aminomethylaniline Derivatives